molecular formula C13H18O4 B11950082 2-[2-(Benzyloxy)ethoxy]ethyl acetate CAS No. 6794-04-3

2-[2-(Benzyloxy)ethoxy]ethyl acetate

Cat. No.: B11950082
CAS No.: 6794-04-3
M. Wt: 238.28 g/mol
InChI Key: GAIAWYSTWUKJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context and Significance in Polyether Chemistry

The structure of 2-[2-(Benzyloxy)ethoxy]ethyl acetate (B1210297) is characterized by a central diethylene glycol core, which is a short-chain polyether. One end of this core is capped with a benzyl (B1604629) group via an ether linkage, while the other end is esterified with acetic acid. This structure is significant in polyether chemistry for several reasons:

Amphiphilicity : The benzyl group provides a significant nonpolar, aromatic region, while the ether linkages and the acetate group contribute polar characteristics. This amphiphilicity influences its solubility and its ability to interact with a variety of other chemical species.

Protecting Group Chemistry : The benzyl ether linkage is a common protecting group strategy in organic synthesis. The benzyl group can be selectively cleaved under specific reaction conditions, which is a valuable tool in the multi-step synthesis of more complex molecules.

Monomer Precursor : Related diethylene glycol derivatives are utilized as monomers in polymerization reactions. For instance, di(ethylene glycol) benzyl ether can act as an initiator in the preparation of poly(L-lactide) (PLA). chemicalbook.com

The acetate group further modifies the properties of the parent alcohol, 2-[2-(benzyloxy)ethoxy]ethanol (B1666787), by masking the hydroxyl group and altering its reactivity and physical properties. chemicalbook.com

Overview of Research Areas and Methodological Approaches

Research involving 2-[2-(Benzyloxy)ethoxy]ethyl acetate and structurally similar compounds spans several areas of chemistry, primarily focusing on synthesis and materials science.

Key Research Areas:

Organic Synthesis : The compound and its precursors are valuable intermediates. For example, the synthesis of novel cyclic phosphate (B84403) monomers like 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) utilizes 2-(benzyloxy)ethanol (B1666784), a closely related precursor to the title compound. rsc.org This highlights the role of the benzyloxyethoxy moiety in creating functional monomers for ring-opening polymerization to produce poly(phosphoester)s. rsc.org

Polymer Chemistry : As mentioned, derivatives of this compound are used to initiate or form polymers. The resulting polymers can have applications in biomedical fields due to the biocompatibility of polyether structures.

Materials Science : The properties of this compound, such as its boiling point and solvent characteristics, make it a candidate for use in formulations and as a reaction medium. The related compound, 2-(2-ethoxyethoxy)ethyl acetate, is used as a solvent in the manufacturing of varnishes and enamels. sigmaaldrich.comgoogle.com

Methodological Approaches:

The study and application of this compound involve a range of standard chemical research methodologies:

Synthesis and Purification : The synthesis of this and related compounds typically involves esterification or etherification reactions. For instance, an analogous compound, 2-ethoxyethyl acetate, is produced by the esterification of ethyl cellosolve with acetic acid. google.com Purification is often achieved through distillation or chromatography.

Structural Elucidation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Polymerization Techniques : In the context of polymer chemistry, techniques like anionic ring-opening polymerization are employed to create polymers from related monomeric units. rsc.org

Table 2: Comparison of Related Compounds

CompoundMolecular FormulaKey Features and Applications
This compound C13H18O4 guidechem.comTarget compound of this article, used as an intermediate.
2-[2-(Benzyloxy)ethoxy]ethanolC11H16O3 chemicalbook.comPrecursor to the title compound; used as an initiator for polymerization. chemicalbook.com
2-(2-Ethoxyethoxy)ethyl acetateC8H16O4 sigmaaldrich.comLacks the benzyl group; used as a solvent. sigmaaldrich.com
Benzyl acetateC9H10O2 wikipedia.orgA simple ester with a characteristic sweet aroma. wikipedia.org

The research on this compound and its analogs demonstrates the importance of this class of compounds in advancing organic synthesis and polymer science. The unique combination of functional groups within its structure provides a versatile platform for the development of new materials and chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6794-04-3

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl acetate

InChI

InChI=1S/C13H18O4/c1-12(14)17-10-9-15-7-8-16-11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3

InChI Key

GAIAWYSTWUKJRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 2 Benzyloxy Ethoxy Ethyl Acetate

Precursor Synthesis Strategies for the Polyether Backbone

The foundational step in synthesizing 2-[2-(Benzyloxy)ethoxy]ethyl acetate (B1210297) is the construction of the 2-[2-(Benzyloxy)ethoxy]ethanol (B1666787) backbone. This precursor contains the characteristic benzyl (B1604629) ether and hydroxyl groups necessary for subsequent modifications.

Formation of 2-[2-(Benzyloxy)ethoxy]ethanol and Related Ethers

The creation of the ether linkages in 2-[2-(Benzyloxy)ethoxy]ethanol can be achieved through several established chemical reactions.

A primary method for introducing the benzyl group is through the alkylation of a suitable alcohol. This typically involves the reaction of diethylene glycol with a benzyl halide, such as benzyl bromide, in the presence of a base. The base deprotonates the hydroxyl group of the diethylene glycol, forming an alkoxide that then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide to form the benzyl ether.

Another approach involves the use of 2-benzyloxypyridine, which can be activated by methylation to form 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This reagent serves as a mild and effective benzylating agent for alcohols, proceeding under neutral conditions which can be advantageous when working with sensitive substrates. beilstein-journals.org

The synthesis of the polyether backbone can also be approached by the etherification of ethylene (B1197577) glycol derivatives. For instance, 2-(benzyloxy)ethanol (B1666784) can be used as a starting material. sigmaaldrich.comrsc.org This compound can undergo further reaction with ethylene oxide or a suitable ethylene glycol derivative to extend the polyether chain. The reaction of 2-(benzyloxy)ethanol with 2-chloroethanol (B45725) under basic conditions can also yield the desired 2-[2-(Benzyloxy)ethoxy]ethanol.

Di(ethylene glycol) benzyl ether is another name for 2-[2-(Benzyloxy)ethoxy]ethanol and it can be used as an initiator in the preparation of linear-poly(L-lactide). chemicalbook.com

Derivatization to Activated Precursors (e.g., Sulfonates)

To facilitate subsequent reactions, the terminal hydroxyl group of 2-[2-(Benzyloxy)ethoxy]ethanol can be converted into a better leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate.

For example, the reaction of 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydroxide (B78521) results in the formation of the corresponding tosylate. chemicalbook.comrsc.org This tosylation makes the terminal carbon more susceptible to nucleophilic attack, which is a key step in various synthetic pathways, such as the introduction of an amine group. chemicalbook.comrsc.org

Esterification Routes to the Acetate Moiety

The final step in the synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl acetate is the introduction of the acetate group.

Direct Acetylation of Hydroxyl Precursors

The most direct method for forming the acetate ester is the acetylation of the hydroxyl precursor, 2-[2-(Benzyloxy)ethoxy]ethanol. This can be accomplished using standard esterification methods. A common approach is the reaction of the alcohol with acetic anhydride (B1165640), often in the presence of a catalytic amount of acid or a base like pyridine. Alternatively, acetyl chloride can be used as the acetylating agent, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The following table summarizes the key reactions in the synthesis of this compound:

StepReactantsReagentsProductReaction Type
BenzylationDiethylene glycol, Benzyl bromideBase (e.g., NaH)2-[2-(Benzyloxy)ethoxy]ethanolWilliamson Ether Synthesis
Tosylation2-[2-(Benzyloxy)ethoxy]ethanolp-Toluenesulfonyl chloride (TsCl)2-[2-(Benzyloxy)ethoxy]ethyl tosylateSulfonylation
Acetylation2-[2-(Benzyloxy)ethoxy]ethanolAcetic anhydride or Acetyl chlorideThis compoundEsterification

Transesterification Processes

Transesterification is a key chemical reaction for the synthesis of this compound. This process involves the conversion of one ester to another by exchanging the alkoxy group. In the context of synthesizing the target compound, this typically involves reacting 2-(2-(benzyloxy)ethoxy)ethanol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. masterorganicchemistry.com

An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be effective in catalyzing transesterification reactions in aqueous environments. researchgate.net Studies on benzyl alcohol transesterification have demonstrated that activated esters like vinyl acetate can lead to very high yields of the corresponding benzyl ester. researchgate.net This enzymatic approach presents a promising green alternative to traditional chemical catalysis.

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and pressure is crucial for maximizing product formation and minimizing byproducts.

Catalyst Selection and Reaction Efficiency

The choice of catalyst significantly impacts the rate and outcome of the esterification or transesterification reaction. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective for the transesterification of glycerol (B35011) with ethyl acetate, leading to complete glycerol conversion. scielo.br In the synthesis of a related compound, 2-ethoxyethyl acetate, oxalic acid has been used as an efficient catalyst. google.com For the synthesis of benzyl acetate, another related ester, various catalysts have been explored, including strong acid cation exchange resins, inorganic salts like FeCl3 and Fe2(SO4)3, and heteropoly acids such as phosphotungstic acid. scispace.com

The use of an acyltransferase from Mycobacterium smegmatis (MsAcT) highlights the potential of biocatalysts. In the transesterification of benzyl alcohol, the choice of the acyl donor was critical, with vinyl acetate providing significantly higher yields compared to ethyl acetate or phenyl acetate. researchgate.net

Catalyst TypeExample CatalystReactantsYield/EfficiencyReference
Homogeneous AcidSulfuric Acid (H₂SO₄)Glycerol + Ethyl Acetate100% glycerol consumption in 2h scielo.br
Homogeneous AcidOxalic AcidEthyl Cellosolve + Acetic AcidHigh efficiency google.com
Heterogeneous AcidStrong Acid Cation Exchange ResinAcetic Acid + Benzyl Alcohol84.23% yield scispace.com
Inorganic SaltFeCl₃ on carbonAcetic Acid + Benzyl Alcohol89.10% yield scispace.com
Heteropoly AcidPhosphotungstic AcidAcetic Acid + Benzyl Alcohol90.0% yield scispace.com
BiocatalystAcyltransferase (MsAcT)Benzyl Alcohol + Vinyl AcetateHigh conversion researchgate.net
This table presents data for related esterification/transesterification reactions to illustrate catalyst efficiency.

Solvent Effects and Reaction Medium

The reaction medium plays a critical role in the synthesis of esters. The solvent can affect the solubility of reactants, the stability of the catalyst, and the position of the chemical equilibrium. In some cases, one of the reactants, such as ethyl acetate, can also serve as the solvent. scielo.brbiofueljournal.com

In the alkylation of eugenol (B1671780) with ethyl chloroacetate, a reaction also sensitive to solvent polarity, different polar aprotic solvents were tested. walisongo.ac.id The highest yield (91%) was achieved in N,N-dimethylformamide (DMF), followed by dimethyl sulfoxide (B87167) (DMSO) (51%) and acetonitrile (B52724) (47%). walisongo.ac.id This suggests that for the synthesis of this compound, a polar aprotic solvent could be beneficial.

The use of "green" solvents is also a significant consideration. Ethyl acetate itself is considered a more environmentally friendly solvent compared to alternatives like acetonitrile and chlorobenzene, making its use as both a reactant and a solvent an attractive option for improving the green profile of the synthesis. rsc.org

SolventReactantsProduct YieldReference
N,N-Dimethylformamide (DMF)Eugenol + Ethyl Chloroacetate91% walisongo.ac.id
Dimethyl Sulfoxide (DMSO)Eugenol + Ethyl Chloroacetate51% walisongo.ac.id
Acetonitrile (CH₃CN)Eugenol + Ethyl Chloroacetate47% walisongo.ac.id
This table demonstrates the impact of different solvents on the yield of a related etherification reaction.

Temperature and Pressure Influence

Temperature is a critical parameter in ester synthesis. Generally, higher temperatures increase the reaction rate. For the transesterification of vegetable oils with ethanol (B145695), the yield of ethyl esters increased significantly when the temperature was raised from 35°C to 80°C. researchgate.netmdpi.com Similarly, for the production of 2-ethoxyethyl acetate, the reaction is carried out at a temperature of 105-130°C. google.com However, excessively high temperatures can lead to side reactions and decomposition of the product.

Pressure can also influence the outcome of the reaction, particularly in reactive distillation systems. In the production of ethyl acetate, increasing the pressure was found to increase the yield. google.com Conversely, another study on ethyl acetate production showed that the yield remained stable at pressures of 0.5 bar and 1 atm, but decreased as the pressure was further increased. researchgate.net The optimal pressure is therefore dependent on the specific reaction setup and conditions.

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key considerations include atom economy and waste reduction.

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgprimescholars.com Addition and rearrangement reactions tend to have a 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.com

The synthesis of this compound via esterification of 2-(2-(benzyloxy)ethoxy)ethanol with acetic acid has a high theoretical atom economy, as the only byproduct is water. Transesterification with an ester like ethyl acetate would produce ethanol as a byproduct. While the atom economy is still relatively high, it is less than 100%.

To improve the green credentials of the synthesis, several strategies can be employed:

Catalyst Choice : Using catalytic amounts of a substance is inherently more atom-economical than using stoichiometric reagents. rsc.org The development of highly active and recyclable heterogeneous catalysts or biocatalysts can significantly reduce waste. researchgate.net

Solvent Selection : Choosing greener solvents, or using one of the reactants as the solvent, minimizes solvent waste. rsc.org

Reaction Conditions : Optimizing temperature and pressure can improve selectivity and yield, thereby reducing the formation of waste byproducts.

Calculating the E-factor (environmental factor), which is the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a chemical process. A lower E-factor indicates a greener process. researchgate.net For the synthesis of this compound, minimizing byproducts and the use of auxiliary substances will lead to a more favorable E-factor.

Energy Efficiency (e.g., Ultrasonic Assistance)

The quest for sustainable and energy-efficient chemical processes has driven the exploration of innovative technologies in organic synthesis. One such technology, ultrasonic irradiation, offers significant advantages in the synthesis of esters, including those structurally related to this compound. The application of ultrasound in chemical reactions, known as sonochemistry, can lead to remarkable rate enhancements, milder reaction conditions, and improved energy efficiency compared to conventional methods.

While specific studies on the ultrasonic-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of energy efficiency can be effectively illustrated by examining analogous esterification reactions. Research on the synthesis of other glycol ether acetates and related esters consistently demonstrates the benefits of sonochemical methods.

For instance, studies on the esterification of fatty acids have shown that ultrasound can significantly shorten reaction times and lower the required energy input. In one investigation, an ultrasonic-assisted process for producing ethyl esters from palm fatty acid distillate was developed. The use of an ultrasonic reactor resulted in high conversion efficiencies in a fraction of the time required by mechanical mixing. mdpi.com Specifically, after just 10 minutes of ultrasound treatment, the conversion efficiency was 56.73%, which rose to 83.23% after 30 minutes. This was substantially higher than the efficiencies of 36.76% and 42.48% achieved with mechanical stirring after 10 and 30 minutes, respectively. mdpi.com

Further research into the enzymatic synthesis of ethyl acetate revealed that ultrasound irradiation could increase the maximum reaction rate (Vmax) by 143% compared to conventional mechanical shaking. researchgate.net This acceleration allows the reaction to be completed in a shorter time, leading to significant energy savings.

The energy-saving potential is a recurring theme in sonochemical synthesis. A comparative study on the synthesis of an ester from octadecanoic acid and glycerol found that a conventionally heated batch reactor consumed six times more energy to achieve a yield of 88% compared to a reactor assisted by infrared irradiation, a technology that, like ultrasound, uses targeted energy transfer. researchgate.net The integration of ultrasound with such methods can further enhance this efficiency.

The reduction in reaction time is a primary contributor to energy savings. In the synthesis of certain fluorescent azatetracyclic derivatives, employing ultrasound irradiation slashed reaction times from two days to just two hours, while also improving yields by 10-15%. mdpi.com Critically, the amount of solvent required was reduced by at least a factor of three, contributing to a greener and more energy-efficient process. mdpi.com

The following tables, based on data from related esterification studies, illustrate the improvements in efficiency and reaction conditions afforded by ultrasonic assistance compared to conventional methods.

Table 1: Comparison of Reaction Times and Yields for Ester Synthesis

This table compares the reaction time and product yield for the synthesis of various esters using conventional heating versus ultrasonic irradiation, demonstrating the acceleration and efficiency gains from sonochemistry.

Ester ProductSynthesis MethodReaction TimeYield (%)Source
Jatropha Oil Ethyl EstersMechanical Mixing30 min42.48 mdpi.com
Jatropha Oil Ethyl EstersUltrasonic Assistance30 min83.23 mdpi.com
Fluorescent AzatetracycleConventional Heating48 hours~75-80 mdpi.com
Fluorescent AzatetracycleUltrasonic Assistance2 hours~90-95 mdpi.com
Ethyl Acetate (Enzymatic)Mechanical ShakingSlower Rate- researchgate.net
Ethyl Acetate (Enzymatic)Ultrasonic Assistance143% Faster Rate- researchgate.net

Table 2: Energy Consumption Comparison in Esterification

This table highlights the significant reduction in energy consumption when using advanced heating technologies, with principles applicable to ultrasonic-assisted synthesis, compared to traditional batch reactors for ester production.

Reactor TypeReaction TimeEnergy Input RateRelative Energy ConsumptionProduct Yield (%)Source
Conventionally Heated Batch Reactor6 hours300 J/s6x88 researchgate.net
Infrared Irradiation Reactor2 hours150 J/s1x88 researchgate.net

These findings from analogous systems strongly suggest that a synthetic route for this compound utilizing ultrasonic assistance would be significantly more energy-efficient than conventional thermal methods. The expected benefits include drastically reduced reaction times, lower bulk temperatures, and potentially higher yields, all contributing to a more sustainable and economical manufacturing process.

Chemical Transformations and Reaction Mechanisms of 2 2 Benzyloxy Ethoxy Ethyl Acetate

Reactions of the Ester Functional Group

The ester functional group in 2-[2-(Benzyloxy)ethoxy]ethyl acetate (B1210297) is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is prominently observed in hydrolysis and transesterification reactions.

Hydrolysis Pathways (Acid- and Base-Catalyzed)

Hydrolysis of 2-[2-(Benzyloxy)ethoxy]ethyl acetate involves the cleavage of the ester linkage to yield 2-[2-(benzyloxy)ethoxy]ethanol (B1666787) and acetic acid. This transformation can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the alcohol portion result in the formation of the carboxylic acid and the corresponding alcohol.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide, which is subsequently protonated by the solvent to yield the alcohol.

Transesterification Processes with Alcoholysis

Transesterification is a process where the ester group of this compound reacts with another alcohol in the presence of a catalyst (acid or base) to form a new ester and a new alcohol. This reaction is an equilibrium process, and the direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing one of the products.

For example, the reaction with methanol (B129727) (methanolysis) would yield methyl acetate and 2-[2-(benzyloxy)ethoxy]ethanol. The mechanism is analogous to hydrolysis, with the attacking nucleophile being an alcohol instead of water.

Cleavage and Derivatization of the Benzyl (B1604629) Ether Moiety

The benzyl ether group in this compound is a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal.

Catalytic Hydrogenation for Debenzylationnacatsoc.orgresearchgate.netsigmaaldrich.com

Catalytic hydrogenation is a widely employed method for the cleavage of benzyl ethers. jkchemical.com This reaction involves the use of a metal catalyst, typically palladium, and a source of hydrogen to reduce the benzyl group to toluene (B28343), liberating the free alcohol. jkchemical.com

The general reaction is as follows: C₆H₅CH₂OR + H₂ → C₆H₅CH₃ + ROH (where R is the 2-(acetoxy)ethoxy)ethyl group)

Palladium-based catalysts are highly effective for debenzylation reactions. nacatsoc.orgresearchgate.netsigmaaldrich.combibliotekanauki.pl Palladium on activated carbon (Pd/C) is the most common catalyst, offering high activity and selectivity. nacatsoc.orgresearchgate.net The reaction mechanism involves the adsorption of the benzyl ether and hydrogen onto the catalyst surface. The benzyl C-O bond is then cleaved through hydrogenolysis. jkchemical.com Other forms of palladium, such as palladium hydroxide on carbon (Pd(OH)₂/C), sometimes referred to as Pearlman's catalyst, can also be used and may offer advantages in certain cases, such as reduced risk of catalyst poisoning. A combination of Pd/C and Pd(OH)₂/C has been reported to be more effective than either catalyst alone for some challenging debenzylation reactions. researchgate.net The choice of catalyst can be crucial for achieving high selectivity, especially when other reducible functional groups are present in the molecule. nacatsoc.org

Table 1: Comparison of Palladium Catalysts in Debenzylation

Catalyst Key Features
10% Pd/C Standard, highly active catalyst for benzyl ether cleavage. nacatsoc.orgresearchgate.net
Pd(OH)₂/C (Pearlman's Catalyst) Often used for substrates prone to catalyst poisoning. researchgate.net

The choice of solvent and the applied hydrogen pressure can significantly influence the rate and outcome of catalytic hydrogenation.

Solvent Effects: Commonly used solvents for debenzylation include ethanol (B145695), methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF). nacatsoc.orgjkchemical.com The solvent can affect the solubility of the substrate and the catalyst's activity. For instance, the use of ethanol or methanol is widespread. jkchemical.comsigmaaldrich.com In some cases, the addition of a small amount of acid, like acetic acid, can accelerate the reaction, although it may also promote side reactions. researchgate.net

Pressure Effects: Hydrogenation reactions are often carried out at pressures ranging from atmospheric pressure (using a hydrogen balloon) to higher pressures in a specialized apparatus like a Parr hydrogenator. nacatsoc.orgsigmaaldrich.com Increasing the hydrogen pressure generally increases the reaction rate by enhancing the concentration of hydrogen on the catalyst surface. However, for many standard debenzylations, atmospheric pressure is sufficient. sigmaaldrich.com For a specific debenzylation of a related compound, a pressure of 45 psig was utilized. nacatsoc.org The optimal pressure depends on the substrate's reactivity and the desired reaction time.

Table 2: Influence of Reaction Parameters on Catalytic Debenzylation

Parameter Conditions Effect
Catalyst 5% Pd/C, 10% Pd/C Higher loading can increase reaction rate. nacatsoc.org
Solvent Ethanol, Methanol, Ethyl Acetate nacatsoc.orgjkchemical.com Affects substrate solubility and catalyst activity. jkchemical.com
Pressure Atmospheric to high pressure Higher pressure generally increases reaction rate. nacatsoc.org

| Additives | Acetic Acid | Can accelerate the reaction. researchgate.net |

Selective Chemical Cleavage Strategies (e.g., Zn/Acyl Chloride)

The selective dealkylation of ether protecting groups is a crucial step in complex organic synthesis. For this compound, the benzyl group can be selectively cleaved under mild conditions using a combination of zinc (Zn) and an acyl chloride, a method that demonstrates high selectivity for benzylic ethers over other types of ethers. researchgate.netlookchem.comyoutube.com

The reaction proceeds via the cleavage of the carbon-oxygen bond of the benzyl moiety. lookchem.com While the precise mechanism can vary depending on the specific zinc species (e.g., zinc dust or zinc chloride), the process generally involves the activation of the ether oxygen by a Lewis acidic zinc species. asianpubs.orgcapes.gov.br The acyl chloride then acts as the acylating agent.

A plausible mechanism involves the coordination of the zinc catalyst to the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack. The chloride ion from the acyl chloride or the zinc salt can then attack the benzylic carbon in an SN2-like fashion, or an acylium ion generated from the acyl chloride and zinc catalyst can attack the ether oxygen. asianpubs.org This results in the formation of a stable benzyl halide (e.g., benzyl chloride) and a new ester derived from the remaining portion of the molecule and the acyl chloride. researchgate.netlookchem.com

This method is particularly advantageous because it is effective for benzylic and allylic ethers while leaving less reactive aliphatic ethers, such as the ethylene (B1197577) glycol linkages within the molecule, intact. researchgate.net The reaction is typically clean, high-yielding, and can be performed at room temperature. lookchem.com

Table 1: Zinc-Promoted Cleavage of Benzyl Ethers with Acyl Chlorides

CatalystAcylating AgentSolventKey OutcomeReference
Zinc dust (catalytic)Various acid chloridesPetroleum etherExclusive cleavage of the benzyl C-O bond to yield alkyl chloride and alkanoate. lookchem.com
Zinc chloride (ZnCl₂)3,5-dimethoxybenzoyl chlorideTetrahydrofuran (THF)Catalyzes acylative cleavage of ethers; forms chloroesters from cyclic ethers. asianpubs.org
Nano-ZnOVarious acyl chloridesSolvent-freeEffective for cleavage of various ethers, including cyclic types, to yield chloroesters. researchgate.net

Reactivity of the Ethylene Glycol Chain

The ethylene glycol portion of this compound possesses its own characteristic reactivity, primarily centered around the ether linkages and the terminal acetate group.

Oxidation Reactions of Ether Linkages

The ether linkages within the ethylene glycol chain are susceptible to oxidation, a reaction that can proceed through various pathways. The oxidation of ethylene glycol and its ethers is a complex process that can lead to the cleavage of C-C and C-O bonds. rsc.org

Under aerobic conditions or in the presence of specific oxidizing agents, the degradation of polyethylene (B3416737) glycol (PEG) chains, which are structurally analogous to the backbone of the target molecule, can occur. researchgate.net One proposed mechanism involves the formation of a hydroperoxide at a carbon atom alpha to an ether oxygen. This intermediate can then decompose, leading to the scission of the polymer chain.

The oxidation of ethylene glycol itself can proceed via two main pathways:

The C₂ Pathway: This involves the incomplete oxidation of the ethylene glycol unit to produce compounds like glycolic acid and oxalic acid, without breaking the carbon-carbon bond. rsc.org

The C₁ Pathway: This more energy-intensive pathway involves the cleavage of the C-C bond, ultimately yielding products such as formic acid and carbon dioxide. rsc.org

For this compound, oxidation would likely lead to a mixture of products, including carboxylated derivatives formed by the oxidation of the terminal methylene (B1212753) groups of the ethylene glycol units. researchgate.net The specific products would depend heavily on the reaction conditions and the oxidizing agents used.

Nucleophilic Substitutions and Further Functionalization

The ethylene glycol chain can be readily modified to introduce a wide array of functional groups through nucleophilic substitution. However, the carbon atoms of the ethylene glycol chain are not inherently electrophilic. Therefore, a two-step strategy is typically employed for functionalization.

First, the terminal acetate group of this compound is hydrolyzed under basic or acidic conditions to unmask the primary hydroxyl group, yielding 2-(2-(benzyloxy)ethoxy)ethanol. This alcohol is a versatile intermediate for further reactions. ugr.es

Second, the newly formed hydroxyl group is converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate, 2-[2-(Benzyloxy)ethoxy)ethyl tosylate, is an excellent electrophile for SN2 reactions. rsc.org This activated intermediate can then react with a variety of nucleophiles to introduce new functionalities at the terminus of the ethylene glycol chain.

Table 2: Examples of Nucleophilic Substitution for Functionalization

NucleophileReagent ExampleResulting Functional GroupProduct Class
AzideSodium Azide (NaN₃)-N₃Alkyl Azide
CyanideSodium Cyanide (NaCN)-C≡NNitrile
ThiolateSodium Thiophenolate (NaSPh)-SPhThioether
HalideLithium Bromide (LiBr)-BrAlkyl Bromide
AmineAmmonia (NH₃)-NH₂Primary Amine

This strategy allows for the covalent attachment of a wide range of moieties, including fluorescent tags, cross-linking agents, and other biologically active molecules, demonstrating the utility of this compound as a versatile chemical building block.

Advanced Analytical Characterization in 2 2 Benzyloxy Ethoxy Ethyl Acetate Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the structural analysis of 2-[2-(Benzyloxy)ethoxy)ethyl acetate (B1210297), enabling the detailed mapping of its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 2-[2-(Benzyloxy)ethoxy)ethyl acetate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including connectivity and spatial relationships between atoms.

Proton (¹H) NMR spectroscopy of 2-[2-(Benzyloxy)ethoxy)ethyl acetate reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton.

Key proton signals are observed for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethoxy groups, and the methyl protons of the acetate group. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.27-7.35 ppm. rsc.org The singlet at approximately δ 4.56 ppm is assigned to the benzylic methylene protons (-OCH₂Ph). rsc.org The methylene protons of the ethoxy groups resonate at various chemical shifts, for instance, a triplet at δ 4.25 ppm and a triplet at δ 3.66 ppm. rsc.org The methyl protons of the acetate group characteristically appear as a singlet around δ 2.18 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for 2-[2-(Benzyloxy)ethoxy]ethyl Acetate

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)7.27-7.35Multiplet
Benzylic (-OCH₂Ph)4.56Singlet
Ethoxy (-OCH₂CH₂O-)4.25Triplet
Ethoxy (-OCH₂CH₂O-)3.66Triplet
Acetate (-COCH₃)2.18Singlet

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of 2-[2-(Benzyloxy)ethoxy)ethyl acetate. Each unique carbon atom in the molecule gives rise to a distinct signal.

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon of the acetate group, the aromatic carbons of the benzyl group, and the aliphatic carbons of the ethoxy and benzyl ether moieties. The carbonyl carbon signal is typically found downfield, around δ 172.6 ppm. The aromatic carbons appear in the region of δ 127.6-137.8 ppm. The carbon of the benzylic methylene group (-OCH₂Ph) is observed around δ 73.0 ppm, while the carbons of the ethoxy chain resonate at approximately δ 67.7 and 63.7 ppm. The methyl carbon of the acetate group gives a signal at about δ 29.7 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O)172.6
Aromatic (C₆H₅)127.6, 128.3, 137.8
Benzylic (-OCH₂Ph)73.0
Ethoxy (-OCH₂CH₂O-)67.7, 63.7
Acetate (-COCH₃)29.7

Note: Chemical shifts are referenced to a standard and can show minor variations based on experimental parameters.

For a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the connectivity of the proton spin systems within the ethoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different functional groups, such as linking the acetate methyl protons to the carbonyl carbon and the adjacent methylene group, and connecting the benzylic protons to the aromatic carbons. researchgate.net

Together, these advanced NMR methods provide a comprehensive and detailed structural map of the 2-[2-(Benzyloxy)ethoxy)ethyl acetate molecule.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks, which provide a "fingerprint" of the molecule.

For 2-[2-(Benzyloxy)ethoxy)ethyl acetate (C₁₃H₁₈O₄), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (238.28 g/mol ). guidechem.com Common fragmentation pathways for ethers and esters can be predicted. Cleavage of the C-O bonds in the ether linkages and the ester group is expected. A prominent fragment would likely be the benzyl cation (C₇H₇⁺) at m/z 91, which is a very stable carbocation. Another expected fragmentation is the loss of the acetyl group, leading to a fragment corresponding to the benzyloxyethoxyethyl cation. The fragmentation pattern of esters often includes a characteristic peak for the acylium ion, [CH₃CO]⁺, at m/z 43. libretexts.org The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. libretexts.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Fragment Ion Structural Formula
238Molecular Ion[C₁₃H₁₈O₄]⁺
91Benzyl cation[C₇H₇]⁺
43Acylium ion[CH₃CO]⁺

Note: The relative intensities of the peaks can vary, and other fragments may also be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. This method typically involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer, where it is ionized. The resulting mass spectrum reveals the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the purity of a known substance. For instance, the exact mass of a related compound, 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)acetic acid, has been determined using these techniques. bldpharm.com The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Analytical Technique Information Obtained Relevance to this compound
ESI-MS Molecular WeightConfirms the overall mass of the molecule.
HRMS Exact Mass and Elemental FormulaProvides definitive confirmation of the compound's chemical formula. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the compound.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups:

Ester Group (C=O): A strong, sharp absorption peak typically appears in the region of 1735-1750 cm⁻¹. This is one of the most readily identifiable peaks in the spectrum.

Ether Linkages (C-O): The C-O stretching vibrations of the ether groups will produce strong absorptions in the fingerprint region, generally between 1000-1300 cm⁻¹.

Aromatic Ring (C=C): The benzene (B151609) ring of the benzyloxy group will exhibit characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Bonds: Stretching vibrations of the C-H bonds in the ethyl and ethoxy groups will be observed around 2850-3000 cm⁻¹.

The analysis of these characteristic peaks allows for the confirmation of the compound's structural integrity. pressbooks.pubmdpi.com

Functional Group **Expected IR Absorption Range (cm⁻¹) **
Ester (C=O Stretch)1735-1750
Ether (C-O Stretch)1000-1300
Aromatic (C=C Stretch)1450-1600
Aliphatic (C-H Stretch)2850-3000

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov

The compound is detected as it elutes from the column, most commonly by a UV detector, as the benzyl group provides strong UV absorbance. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantitative analysis and purity determination. uit.no

HPLC Parameter Typical Conditions for Analysis
Stationary Phase Reversed-phase (e.g., C18) nih.gov
Mobile Phase Gradient or isocratic mixture of water and acetonitrile/methanol nih.gov
Detection UV-Vis Detector
Quantitative Measure Peak Area

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable chromatographic technique for analyzing volatile and thermally stable compounds. nist.gov While this compound has a relatively high boiling point, it can be analyzed by GC, often with a high-temperature capillary column. wpmucdn.com The compound is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases.

GC can be used to assess the purity of this compound and to detect the presence of any volatile impurities or residual starting materials from its synthesis. nist.govnih.govnist.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of unknown components in a sample. jmaterenvironsci.com

Preparative Chromatography for Compound Isolation (e.g., Flash Chromatography, Column Chromatography)

During the synthesis of this compound, preparative chromatography is crucial for isolating the target compound from the reaction mixture. Flash chromatography and column chromatography are commonly used techniques for this purpose. core.ac.uknih.govresearchgate.netresearchgate.net

These methods involve a stationary phase (typically silica (B1680970) gel) packed into a column. The crude reaction mixture is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and analyzed (for example, by TLC or HPLC) to identify those containing the pure desired product.

A typical solvent system for the purification of moderately polar compounds like this compound on silica gel would be a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The ratio of these solvents is optimized to achieve the best separation. core.ac.uk

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. core.ac.uk

For this compound (C₁₃H₁₈O₄), the theoretical elemental composition would be calculated based on its molecular weight. Any significant deviation from these values in the experimental results could indicate the presence of impurities or an incorrect structural assignment.

Element Theoretical Percentage (%)
Carbon (C)65.53
Hydrogen (H)7.61
Oxygen (O)26.85

Computational Chemistry and Theoretical Investigations of 2 2 Benzyloxy Ethoxy Ethyl Acetate

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry. DFT calculates the electronic structure of a molecule to determine its energy, geometry, and other properties. dynai.comacs.org For a molecule like 2-[2-(Benzyloxy)ethoxy]ethyl acetate (B1210297), a functional such as B3LYP combined with a basis set like 6-311G(d,p) would offer a good balance of accuracy and computational cost for structural and electronic analysis. dynai.com

Conformational analysis is crucial for understanding the behavior of flexible molecules. 2-[2-(Benzyloxy)ethoxy]ethyl acetate possesses several rotatable single bonds, particularly within its ethoxyethyl chain, leading to a multitude of possible three-dimensional shapes, or conformers.

A systematic conformational search would be performed by systematically rotating the key dihedral angles (e.g., the C-O-C-C and O-C-C-O bonds) in increments. For each resulting geometry, an energy minimization calculation is carried out to find the nearest local energy minimum. The goal is to locate the global minimum energy conformation—the most stable arrangement of the molecule—as well as other low-energy conformers that may be present under normal conditions. The relative energies of these conformers determine their population distribution. Due to the lack of specific published studies on this molecule, a data table of conformer energies cannot be provided. However, an illustrative table for such an analysis is presented below.

Table 1: Illustrative Conformational Energy Analysis of this compound Note: Data is hypothetical and for illustrative purposes only, as specific research is not publicly available.

ConformerKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)τ1=180, τ2=180, τ3=600.00Data not available
2τ1=-60, τ2=180, τ3=180Data not availableData not available
3τ1=60, τ2=180, τ3=180Data not availableData not available
............

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most likely to participate in chemical reactions. For instance, in related benzyl (B1604629) ether compounds, reactions often occur at the benzylic C-H bonds. nih.gov Although precise values for this compound are not found in the literature, a typical format for presenting such data is shown below.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are representative and not based on published data for this specific compound.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP)6-31G(d,p)Data not availableData not availableData not available
Hartree-Fockcc-pVDZData not availableData not availableData not available

Computational modeling can be used to explore potential chemical reactions involving this compound. For example, the hydrolysis of the ester group or the cleavage of the ether linkages are reactions of interest. organic-chemistry.org By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate.

Calculating the energy of the transition state allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting reaction rates and understanding mechanisms. For example, computational studies on benzyl ethers have investigated their cleavage and rearrangement pathways, identifying key intermediates and transition state structures. acs.orgresearchgate.net Such an analysis for this compound would provide insight into its stability and degradation pathways.

Molecular Dynamics Simulations

While quantum mechanics is excellent for analyzing single molecules or small systems, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with a solvent or other molecules. acs.org

In an MD simulation of this compound, the molecule would be placed in a simulation box, often surrounded by solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of every atom over a period of nanoseconds or longer. This allows for the observation of large-scale conformational changes, folding, and aggregation behavior that are inaccessible to static quantum mechanical calculations. It also provides a dynamic view of how the molecule explores its conformational space.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure and properties of this compound are influenced by a network of non-covalent interactions.

Intramolecular Interactions: Within a single molecule, weak interactions can occur. Although this compound has no traditional hydrogen bond donors, weak C-H···O interactions can influence its preferred conformation, causing the flexible chain to fold back on itself. Van der Waals forces between different parts of the molecule also play a significant role in stabilizing certain conformers.

Intermolecular Interactions: When interacting with other molecules, the four oxygen atoms in the compound can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like water or alcohols. mdpi.com The benzyl group can participate in π-stacking interactions with other aromatic rings or C-H/π interactions. These intermolecular forces govern the compound's physical properties, such as its boiling point and solubility in various solvents.

Environmental Degradation Pathways and Chemical Fate in Research Context

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes. Key mechanisms include photolysis (degradation by light) and hydrolysis (reaction with water).

Photolytic Transformations in Atmospheric Conditions

Hydrolytic Stability and Kinetics in Aqueous Environments

Detailed studies on the hydrolytic stability and degradation kinetics of 2-[2-(Benzyloxy)ethoxy]ethyl acetate (B1210297) in various aqueous environments (e.g., acidic, neutral, and alkaline conditions) have not been identified in publicly accessible research. Therefore, specific data on its hydrolysis rate and the resulting degradation products are not available.

Biotic Degradation Mechanisms and Metabolites

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a primary pathway for the removal of many organic chemicals from the environment.

Microbial Transformation Pathways

There is a lack of specific research on the microbial transformation pathways of 2-[2-(Benzyloxy)ethoxy]ethyl acetate. Studies identifying specific microbial strains capable of degrading this compound and the enzymatic processes involved have not been found.

Identification of Biodegradation Intermediates

As no studies on the microbial transformation of this compound were identified, there is no corresponding information on the identification of its biodegradation intermediates.

Applications in Advanced Materials and Chemical Synthesis

Building Block in Complex Molecule Synthesis

The distinct functionalities within 2-[2-(Benzyloxy)ethoxy]ethyl acetate (B1210297) allow it to serve as a strategic building block for more elaborate molecules.

2-[2-(Benzyloxy)ethoxy]ethyl acetate, and its immediate precursor 2-(benzyloxy)ethanol (B1666784), are valuable starting materials for creating functionalized molecules. A key example is in the synthesis of novel monomers for polymerization. For instance, 2-(benzyloxy)ethanol is used to synthesize 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), a cyclic phosphate (B84403) monomer. rsc.org This transformation is typically achieved by reacting 2-(benzyloxy)ethanol with 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) in the presence of a base like pyridine. rsc.org The resulting monomer is crucial for developing polymers with pendant functional groups. rsc.org

The acetate group in the title compound can be easily hydrolyzed to reveal a primary alcohol, which, along with the alcohol freed by deprotection of the benzyl (B1604629) ether, provides two reactive sites for further chemical modification. This dual functionality is essential for creating bifunctional linkers and other complex organic structures.

Macrocycles, in particular, benefit from flexible building blocks that allow them to adopt specific conformations for binding to biological targets like proteins. elifesciences.org The diethylene glycol unit provides the necessary flexibility for a macrocycle to interact effectively with relatively flat protein surfaces. elifesciences.org

Role in Protecting Group Chemistry

Protecting group chemistry is fundamental to modern organic synthesis, enabling chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.org this compound contains two key functional groups involved in such strategies: the benzyl ether and the acetate ester.

The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including acidic and basic environments. organic-chemistry.orgyoutube.com In this compound, the benzyl ether protects one of the terminal hydroxyl groups of the diethylene glycol unit.

The primary method for deprotecting a benzyl ether is through catalytic hydrogenation. organic-chemistry.orgjk-sci.com This reaction, a form of hydrogenolysis, involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.comjk-sci.com The process cleaves the carbon-oxygen bond of the ether, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.comjk-sci.com This deprotection method is highly efficient and clean. youtube.com

Deprotection Method Reagents Products Key Features
Catalytic HydrogenationH₂, Pd/CAlcohol, TolueneMild conditions, high yield, selective for benzyl ethers over many other functional groups. youtube.comjk-sci.com
Hydrogen Transfer1,4-cyclohexadiene, Pd/CAlcohol, TolueneAvoids the use of gaseous hydrogen, can be faster with microwave heating. organic-chemistry.orgjk-sci.com
Oxidative CleavageDDQ, photoirradiationAlcohol, BenzaldehydeUseful when hydrogenation is not feasible due to other reducible groups in the molecule. organic-chemistry.org
Strong Acid CleavageHBr, HIAlkyl Halide, Benzyl AlcoholLimited use due to harsh conditions that may affect other parts of the molecule. organic-chemistry.org

This table presents common methods for the cleavage of benzyl ethers, a key reaction for the deprotection of this compound and its derivatives.

Orthogonal protecting group strategies are sophisticated approaches in multi-step synthesis where multiple, different protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others. researchgate.netbham.ac.uk This allows for the selective unmasking of specific functional groups at different stages of a synthesis. bham.ac.uk

This compound is an excellent example of a molecule suited for orthogonal strategies. The acetate ester and the benzyl ether are orthogonally protected hydroxyl groups.

The acetate group can be readily cleaved under basic conditions (e.g., sodium hydroxide (B78521) or potassium carbonate in methanol) or acidic conditions.

The benzyl ether group is stable to these conditions but is selectively cleaved by catalytic hydrogenation. organic-chemistry.orgyoutube.com

This orthogonality allows a chemist to, for example, first deprotect the acetate to perform a reaction on the resulting alcohol, and then, in a subsequent step, remove the benzyl group to modify the second alcohol. bham.ac.uk This level of control is crucial in the synthesis of complex molecules like oligosaccharides and peptides, where numerous hydroxyl or amino groups must be differentiated. researchgate.netnih.gov

Protecting Group Present in Compound Cleavage Conditions Stability
Acetate (Ac)YesBasic (e.g., NaOMe, K₂CO₃) or Acidic (e.g., HCl, H₂SO₄)Stable to hydrogenation.
Benzyl (Bn)YesCatalytic Hydrogenation (H₂/Pd-C)Stable to many acidic and basic conditions. organic-chemistry.org

This table illustrates the orthogonal nature of the protecting groups found in this compound.

Applications in Polymer and Supramolecular Chemistry

The structural features of this compound lend themselves to applications in the creation of functional polymers and materials.

A significant application is in the field of poly(phosphoester)s (PPEs). As previously mentioned, a monomer derived from 2-(benzyloxy)ethanol (BnEEP) can be synthesized and subsequently polymerized via anionic ring-opening polymerization. rsc.org This process creates a polymer with a polyphosphate backbone and pendant side chains containing the benzyloxyethoxy group. rsc.org

The key advantage of this approach is that the benzyl protecting groups on the resulting polymer can be removed through mild catalytic hydrogenation. This step exposes pendant hydroxyl groups along the polymer chain without degrading the polymer backbone. rsc.org By copolymerizing BnEEP with other monomers like ethyl ethylene (B1197577) phosphate (EEP), the number of hydroxyl groups on the final polymer can be precisely controlled, which in turn tunes the material's properties, such as its hydrophilicity and potential for further functionalization. rsc.org

While direct applications in supramolecular chemistry are less documented, the flexible and bifunctional nature of the molecule after deprotection makes it a potential candidate for building blocks in self-assembling systems. The ethylene glycol chain can participate in host-guest interactions, and the terminal hydroxyl groups are capable of forming hydrogen bonds, which are crucial drivers in the formation of supramolecular structures.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Benzyloxy)ethoxy]ethyl acetate, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(benzyloxy)ethanol with acetic anhydride or acetyl chloride. Key parameters include:
  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods to minimize side reactions .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Solvent purity : Use anhydrous solvents to prevent hydrolysis of intermediates, as impurities like cyclosiloxanes can interfere with product isolation .
    Example: In microwave-assisted syntheses, acetylacetonate precursors decompose into acetyl groups and enol intermediates, forming esters with glycol solvents .

Q. How can spectroscopic techniques (e.g., GC-MS, NMR) characterize this compound?

  • Methodological Answer :
  • GC-MS : Identify retention time (~4.7–6.2 minutes) and fragmentation patterns (e.g., m/z 294.34 for molecular ion) .
  • NMR :
  • ¹H NMR : Peaks at δ 1.95–2.10 (acetate methyl), δ 3.50–4.30 (ether-linked –CH₂ groups), and δ 7.20–7.40 (benzyl aromatic protons) .
  • ¹³C NMR : Signals at δ 170–175 ppm (ester carbonyl) and δ 70–75 ppm (ether carbons) .
  • FT-IR : Strong absorbance at 1730–1750 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether linkage) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep in inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Incompatibilities : Reactive with strong acids/bases (risk of ester cleavage) and oxidizing agents (potential peroxide formation in ether linkages) .
  • Decomposition products : GC-MS analysis of aged samples may reveal acetic acid, benzyl alcohol, or oligomerized ethers .

Advanced Research Questions

Q. How can contradictions in reported reaction yields be resolved, particularly in solvent-mediated syntheses?

  • Methodological Answer :
  • Solvent purity : Trace water in glycol solvents (e.g., DEG) can hydrolyze intermediates, reducing yields. Use molecular sieves or pre-dried solvents .
  • Byproduct analysis : Employ GC-MS to detect impurities like 2-(2-hydroxyethoxy)ethyl acetate or cyclosiloxanes, which indicate incomplete reactions or solvent degradation .
  • Reaction monitoring : Real-time FT-IR or inline NMR can track esterification progress and optimize quenching points .

Q. What computational approaches predict the reactivity and stability of this compound in complex reaction systems?

  • Methodological Answer :
  • DFT calculations : Model transition states for ester hydrolysis or benzyl ether cleavage to predict degradation pathways .
  • Molecular dynamics (MD) : Simulate interactions with solvents (e.g., ethyl acetate) to assess solubility and aggregation tendencies .
  • QSPR models : Use topological polar surface area (TPSA) and logP values (estimated ~1.5–2.0) to predict membrane permeability for drug delivery studies .

Q. How does this compound function as a intermediate in drug delivery systems or polymer synthesis?

  • Methodological Answer :
  • Drug delivery : The benzyl ether group enhances lipophilicity, enabling encapsulation in lipid nanoparticles. Hydrolysis under physiological conditions releases active moieties .
  • Polymer synthesis : Acts as a monomer for poly(ether-ester) copolymers. Radical polymerization with initiators like AIBN yields materials with tunable Tg (e.g., 40–60°C) .
  • Case study : Similar compounds (e.g., nonaethylene glycol derivatives) form hydrogels for controlled drug release, validated via in vitro dissolution tests .

Key Challenges and Opportunities

  • Challenges :
    • Stereochemical control : Racemization during esterification requires chiral catalysts (e.g., lipases) for enantioselective synthesis .
    • Scalability : Microwave-assisted methods face energy transfer limitations in large batches .
  • Opportunities :
    • Green chemistry : Enzymatic routes using immobilized CAL-B lipase reduce waste .
    • Material science : Copolymerization with PEG derivatives creates biodegradable scaffolds for tissue engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.